Tyrosine, 3-acetyl-

Description

Definition and Biochemical Nomenclature

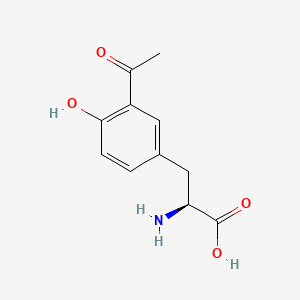

Tyrosine, 3-acetyl-, also known as 3-acetyl-L-tyrosine, is a derivative of the amino acid L-tyrosine. nih.gov It is characterized by the addition of an acetyl group (CH₃CO) to the third carbon of the phenyl ring of tyrosine. ontosight.ai This modification distinguishes it from N-acetyl-L-tyrosine, where the acetyl group is attached to the amino group of the amino acid. nih.gov

The systematic IUPAC name for this compound is (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid. nih.gov Its chemical formula is C₁₁H₁₃NO₄, and it has a molecular weight of approximately 223.22 g/mol . nih.gov The presence of the acetyl group on the aromatic ring alters the chemical properties of the parent amino acid, tyrosine. ontosight.ai

Interactive Table 1: Compound Identification

| Identifier | Value |

| Name | Tyrosine, 3-acetyl- |

| Synonyms | 3-Acetyl-L-tyrosine, (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid |

| CAS Number | 32483-30-0, 73245-90-6 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid |

Data sourced from PubChem. nih.gov

Biological Origin and Natural Occurrence

The biological formation of acetylated amino acids can occur through enzymatic processes. frontiersin.org While the specific pathways leading to the endogenous production of Tyrosine, 3-acetyl- are not extensively detailed in readily available literature, the acetylation of amino acids is a known biological phenomenon. For instance, N-acetylated amino acids can be generated by N-acetyltransferases or through the breakdown of acetylated proteins. hmdb.ca The acetylation of tyrosine residues, in a broader sense, is a form of post-translational modification that occurs in cells. nih.govthermofisher.com

N-acetylated forms of tyrosine have been identified as human urinary metabolites. nih.gov Research has also documented the presence of various N-acylated tyrosine molecules in different organisms, highlighting the natural occurrence of acylated tyrosine derivatives in biological systems. frontiersin.org

Overview of General Biological Significance

The acetylation of amino acids, including tyrosine, is a significant post-translational modification that can impact a wide array of cellular functions. ontosight.aithermofisher.com While much of the research focuses on N-terminal or lysine (B10760008) acetylation, the modification of other residues like tyrosine is also recognized. nih.gov These modifications can influence protein structure, stability, and interactions with other molecules. ontosight.ai

Acetylation can alter the charge and properties of a protein, potentially affecting processes such as gene transcription and cell signaling. ontosight.ainih.gov For example, the acetylation of histone proteins plays a crucial role in regulating chromatin structure and gene expression. nih.gov Although the specific biological roles of Tyrosine, 3-acetyl- as a free molecule are not as well-defined as its N-acetylated counterpart, its existence as a modified amino acid suggests its potential involvement in metabolic pathways and cellular regulation. ontosight.ai The study of such modified amino acids contributes to a deeper understanding of protein function and the complex regulatory networks within cells. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORSWSUKHPLZDP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223476 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73245-90-6, 32483-30-0 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073245906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT9AOK85ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Pathways of Tyrosine, 3 Acetyl

Acetylation of L-Tyrosine: Postulated Enzymatic Mechanisms

The formation of 3-acetyl-tyrosine would necessitate a specific enzymatic reaction capable of transferring an acetyl group to the aromatic ring of L-tyrosine. This process is distinct from the more commonly studied N-acetylation. patsnap.com

Acetyl Group Donors and Co-factors

In virtually all known biological acetylation reactions, Acetyl-Coenzyme A (Acetyl-CoA) serves as the primary acetyl group donor. nih.gov This high-energy thioester provides the necessary chemical impetus for the transfer of the acetyl moiety. It is produced through various metabolic pathways, including glycolysis, the breakdown of fatty acids, and the catabolism of certain amino acids. nih.gove-crt.org The generation of acetyl-CoA is a critical node in cellular metabolism, linking carbohydrate, lipid, and protein metabolism. biorxiv.org It is therefore highly probable that the biosynthesis of 3-acetyl-tyrosine, should it occur enzymatically, would also be dependent on the availability of acetyl-CoA.

Characterization of Specific Tyrosine Acetyltransferases

To date, a specific tyrosine acetyltransferase responsible for the synthesis of 3-acetyl-tyrosine has not been definitively identified or characterized in the scientific literature. While numerous acetyltransferases exist, they typically exhibit high specificity for their substrates. frontiersin.orgnih.gov For instance, lysine (B10760008) acetyltransferases (KATs) are a well-studied family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the epsilon-amino group of lysine residues in proteins. frontiersin.orgnih.gov

The hypothetical enzyme for 3-acetyl-tyrosine synthesis would need to be a C-acetyltransferase, capable of forming a carbon-carbon bond between the acetyl group and the aromatic ring of tyrosine. Such enzymes are known but are less common than N- or O-acetyltransferases. The identification and characterization of such an enzyme would require extensive proteomic and enzymatic screening.

Substrate Specificity and Recognition

An enzyme catalyzing the formation of 3-acetyl-tyrosine would need to possess a highly specific active site capable of binding L-tyrosine and orienting it correctly for the regioselective addition of the acetyl group at the C3 position of the phenol (B47542) ring. The active site would likely involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions to recognize the specific chemical features of L-tyrosine, including its amino group, carboxyl group, and the hydroxyl group on the aromatic ring. The mechanism would likely involve the deprotonation of the tyrosine ring to facilitate the electrophilic attack by the acetyl group from acetyl-CoA.

Factors Influencing Biosynthesis Rates In Vivo

The in vivo rate of 3-acetyl-tyrosine biosynthesis would theoretically be influenced by several key factors:

Substrate Availability: The intracellular concentrations of both L-tyrosine and acetyl-CoA would be critical limiting factors. L-tyrosine is a non-essential amino acid in mammals, synthesized from phenylalanine. wikipedia.org Its availability is dependent on dietary intake and the rate of protein turnover.

Enzyme Expression and Activity: The expression level and catalytic efficiency of the putative tyrosine C-acetyltransferase would directly dictate the rate of synthesis.

Regulation of Tyrosine, 3-acetyl- Biosynthesis

The regulation of a biosynthetic pathway for 3-acetyl-tyrosine would likely occur at multiple levels:

Transcriptional Control: The gene encoding the specific acetyltransferase would be subject to regulation by transcription factors, potentially responding to cellular stress, metabolic shifts, or signaling cascades.

Allosteric Regulation: The enzyme itself could be subject to feedback inhibition by its product, 3-acetyl-tyrosine, or allosterically activated or inhibited by other cellular metabolites.

Post-Translational Modifications: The activity of the acetyltransferase could be modulated by post-translational modifications such as phosphorylation, which is a common mechanism for regulating enzyme activity in response to external signals. wikipedia.org

Metabolism and Biochemical Fate of Tyrosine, 3 Acetyl

Deacetylation Processes and Enzymes

The primary metabolic step for 3-acetyl-L-tyrosine, also known as N-acetyl-L-tyrosine (NALT), is the removal of its acetyl group, a process known as deacetylation. This hydrolysis reaction yields L-tyrosine and acetate. nih.govresearchgate.net This conversion is critical for the bioavailability of L-tyrosine from its acetylated form.

Aminoacylase 3 (AA3) Activity and Specificity

The key enzyme responsible for the deacetylation of 3-acetyl-L-tyrosine is Aminoacylase 3 (AA3). nih.govresearchgate.net AA3 is a member of the aminoacylase family, which are hydrolases that act on N-acyl-L-amino acids. wikipedia.org There are three main types of aminoacylases, and AA3 exhibits a preference for deacetylating Nα-acetylated aromatic amino acids. nih.gov This specificity makes 3-acetyl-L-tyrosine a suitable substrate for AA3. The enzyme facilitates the hydrolysis of the amide bond, releasing L-tyrosine, which can then be utilized by the body. Structural studies of mouse AA3 in complex with Nα-acetyl-l-tyrosine have provided insights into its substrate specificity, which is mediated through van der Waals interactions within a dynamic interface that can accommodate a variety of substrates. nih.govnih.gov

Kinetic Characterization of Deacetylation Reactions

Cellular Localization of Deacetylation Enzymes

Aminoacylase 3 is highly expressed in several key metabolic tissues, including the kidney, liver, and brain. nih.govresearchgate.netnih.gov In the kidney, AA3 has been immunolocalized to the proximal tubules. Specifically, it is found predominantly at the apical domain of S1 proximal tubules and within the cytoplasm of S2 and S3 proximal tubules. physiology.org This cytoplasmic localization is significant as it positions the enzyme to act on substrates that have been transported into the renal cells. physiology.org The presence of AA3 in these specific tissues and cellular compartments underscores its role in processing circulating N-acetylated amino acids like 3-acetyl-L-tyrosine.

Integration into General Tyrosine Metabolic Pathways

Once deacetylated, the resulting L-tyrosine molecule enters the body's general L-tyrosine pool and is subject to the same metabolic fates as tyrosine derived from dietary protein or synthesized from phenylalanine.

Role as an L-Tyrosine Precursor

3-acetyl-L-tyrosine functions as a prodrug or precursor to L-tyrosine. nih.gov Its primary purpose in contexts such as parenteral nutrition is to serve as a more soluble source of tyrosine. nih.govwikipedia.org After administration, it undergoes deacetylation in tissues like the liver to release free L-tyrosine, making it available for various metabolic functions. researchgate.net However, studies have indicated that the conversion of 3-acetyl-L-tyrosine to L-tyrosine can be inefficient, with a significant portion of the administered dose potentially being excreted unchanged in the urine.

Catabolic Pathways of L-Tyrosine Derivatives

The L-tyrosine generated from the deacetylation of 3-acetyl-L-tyrosine is a versatile amino acid that serves as a building block for proteins and a precursor for several crucial biological molecules. Its catabolism can proceed through various pathways.

One major degradative pathway begins with a transamination reaction catalyzed by tyrosine transaminase, converting L-tyrosine to p-hydroxyphenylpyruvate. nih.gov Subsequent enzymatic steps lead to the formation of homogentisate, which is then further broken down into fumarate and acetoacetate. nih.govnih.gov Fumarate can enter the citric acid cycle for energy production, while acetoacetate is a ketone body. nih.gov

Beyond its catabolism for energy, L-tyrosine is a critical precursor for the synthesis of neurotransmitters and hormones. nih.gov

Catecholamines : In the brain and adrenal medulla, tyrosine is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in the synthesis of catecholamines. nih.govnih.gov L-DOPA is then decarboxylated to produce dopamine, which can be further converted to norepinephrine and epinephrine. nih.govnih.gov

Thyroid Hormones : In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated to form the precursors of triiodothyronine (T₃) and thyroxine (T₄). nih.govnih.gov

Melanin : Tyrosine is the initial substrate for melanogenesis, the process that produces the pigment melanin in specialized cells called melanocytes. nih.govnih.gov

The integration of L-tyrosine from 3-acetyl-L-tyrosine into these diverse and vital pathways highlights the biochemical significance of the initial deacetylation step.

Anabolic Pathways Involving L-Tyrosine (e.g., Catecholamine Synthesis, Melanin Biosynthesis)

There is no available scientific evidence to suggest that 3-acetyl-L-tyrosine is a substrate or a modulator of the key anabolic pathways that utilize L-tyrosine.

Catecholamine Synthesis: The synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine begins with the hydroxylation of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. There are no studies indicating whether 3-acetyl-L-tyrosine can be recognized or processed by this rate-limiting enzyme or any other enzymes in the catecholamine synthesis pathway. The presence of an acetyl group on the phenolic ring may sterically hinder or otherwise prevent its interaction with the active sites of these enzymes.

Melanin Biosynthesis: The production of melanin is initiated by the enzyme tyrosinase, which hydroxylates L-tyrosine to L-DOPA and further oxidizes it to dopaquinone. Research on the closely related N-acetyl-L-tyrosine has shown it to have little to no effect on melanin production in certain cell cultures. There is, however, a complete absence of data regarding the interaction of 3-acetyl-L-tyrosine with tyrosinase or its effect on melanogenesis.

Interconversion with Other Acylated Amino Acids

The metabolic pathways for the interconversion of 3-acetyl-L-tyrosine with other acylated amino acids are not described in the scientific literature. While N-acetylated amino acids are known to be part of cellular metabolism, often being hydrolyzed to their constituent amino acid and acetate, the enzymatic processes that would either synthesize or catabolize 3-acetyl-L-tyrosine in a biological system have not been identified. Research has not yet explored whether specific acyltransferases or deacylases can act on this particular compound.

Molecular Mechanisms and Cellular Roles of Tyrosine, 3 Acetyl

Protein Post-Translational Modification via Tyrosine Acetylation

Post-translational modifications are chemical alterations to proteins after their synthesis, expanding their functional diversity. researchgate.net Acetylation, the addition of an acetyl group, is a key PTM that can occur in three main forms: Nα-acetylation (at the N-terminus), Nε-acetylation (on lysine (B10760008) residues), and O-acetylation (on the hydroxyl group of serine, threonine, or tyrosine). spandidos-publications.com While lysine acetylation is extensively studied, O-acetylation of tyrosine is also a recognized, though less characterized, modification. spandidos-publications.comcusabio.com

It is critical to distinguish between the free molecule N-acetyl-L-tyrosine (where the N-terminal amino group is acetylated) and the post-translational O-acetylation of a tyrosine residue within a protein's structure. medchemexpress.comfrontiersin.org The former is a metabolite, while the latter is a specific type of protein modification.

Regulation of Protein Activity and Stability

Protein acetylation can profoundly regulate a protein's function by altering its physicochemical properties. frontiersin.org The acetylation of lysine residues, for example, neutralizes their positive charge, which can disrupt salt bridges, induce conformational changes, and thereby alter enzymatic activity or protein stability. frontiersin.org N-terminal acetylation can also impact protein stability, in some cases protecting proteins from degradation by masking signals that would otherwise target them for destruction. spandidos-publications.comfrontiersin.org

While the O-acetylation of tyrosine residues is known to occur, detailed research on how this specific modification affects the activity and stability of a wide range of proteins is limited compared to the wealth of information on lysine acetylation. frontiersin.orgfrontiersin.org Some studies on specific bacterial enzymes show that auto-acetylation of a tyrosine residue is a key mechanistic step, suggesting a role in regulating enzymatic processes. medchemexpress.com For instance, the chemical modification of tyrosine residues in pumpkin protein concentrate via acetylation has been shown to alter the protein's functional properties. mdpi.com

Modulation of Protein Conformation and Subcellular Localization

Post-translational modifications are crucial for dictating a protein's three-dimensional structure and its correct location within the cell. frontiersin.org Glycosylation, for instance, can have a profound effect on the functional motions and conformation of modified proteins. biologists.com

Acetylation, in particular, plays a significant role in subcellular localization. The addition of a neutral acetyl group to positively charged lysine residues within a nuclear localization signal (NLS) can inhibit a protein's import into the nucleus. embopress.org This mechanism has been demonstrated for the tyrosine kinase c-Abl, where acetylation promotes its accumulation in the cytoplasm. creative-proteomics.com While this illustrates how acetylation can control the localization of a tyrosine kinase, it is an example of lysine acetylation, not tyrosine acetylation. The specific influence of O-acetylation on a tyrosine residue as a signal for modulating protein conformation or subcellular localization is not yet widely documented.

Influence on Protein-Protein Interactions

Acetylation is a key regulator of interactions between proteins. frontiersin.org By altering a protein's charge and surface properties, acetylation can either create or block docking sites for other proteins. frontiersin.org For example, N-terminal acetylation of the insulin (B600854) receptor substrate 1 (IRS1) weakens its interaction with the insulin receptor, thereby impairing insulin signaling. nih.gov In another instance, acetylation of the ESAT-6 protein in Mycobacterium tuberculosis alters its interaction with its binding partner, which in turn affects the bacterium's virulence. frontiersin.org These examples, however, primarily involve N-terminal or lysine acetylation. The specific role of tyrosine O-acetylation in mediating protein-protein interactions remains an area with limited detailed research findings. mdpi.com

Acetylation of Specific Protein Residues (e.g., N-terminal acetylation)

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting approximately 80-90% of human proteins. frontiersin.org This modification, which is typically irreversible, occurs when an acetyl group is transferred from acetyl-coenzyme A to the α-amino group of a protein's N-terminal amino acid. nih.gov This process can influence a wide array of protein properties, including stability, folding, and interaction with other molecules. glpbio.com

The compound N-acetyl-L-tyrosine is, by definition, a tyrosine molecule that has undergone N-terminal acetylation in its free form. medchemexpress.comnih.gov While this molecule itself is a key cellular metabolite, the post-translational N-terminal acetylation of proteins can involve various amino acids at the N-terminus, which are recognized by different N-acetyltransferase (NAT) enzymes. medchemexpress.com

Cellular Signaling Pathways Modulated by Tyrosine, 3-acetyl-

The most significant and well-researched cellular role of N-acetyl-L-tyrosine is as an endogenous signaling molecule that triggers a protective stress response. Its concentration in the blood or hemolymph of animals, including insects and mice, increases in response to stressors like heat. embopress.orgdoctaris.com

Mitochondrial Stress Response and Mitohormesis Induction

N-acetyl-L-tyrosine is a key intrinsic factor that induces mitohormesis, a biological response where low levels of mitochondrial stress trigger a cascade of events that enhance cellular resilience and longevity. embopress.orgmedchemexpress.com The process is initiated when NAT, an orally active molecule that can diffuse across cell membranes, causes a transient and mild perturbation of the mitochondrial membrane potential. medchemexpress.comnih.gov

This slight disruption leads to a small, controlled increase in the production of mitochondrial reactive oxygen species (ROS). doctaris.comresearchgate.net Rather than causing damage, this low-level ROS signal acts as a retrograde signal, communicating from the mitochondria to the nucleus. medchemexpress.com This signaling cascade activates key transcription factors, primarily Forkhead box O (FoxO) and Kelch-like ECH-associated protein 1 (Keap1). medchemexpress.comembopress.org

The activation of the FoxO-Keap1 signaling axis leads to the upregulation of antioxidant enzyme genes, which bolsters the cell's defenses against subsequent, more severe stress. embopress.org This mechanism has been shown to improve tolerance to heat stress and even repress tumor growth, the latter potentially through the Keap1-mediated regulation of the Nrf2 transcription factor. medchemexpress.comembopress.org

Interactive Data Table: Key Research Findings on N-acetyl-L-tyrosine (NAT) and Mitohormesis

| Finding | Organism/System Studied | Key Pathway(s) Involved | Outcome | Reference(s) |

| NAT is an endogenous metabolite whose concentration increases under heat stress. | Armyworm larvae, Mice | - | Increased NAT levels in hemolymph and serum. | embopress.orgdoctaris.com |

| Pretreatment with NAT increases tolerance to lethal heat stress. | Armyworm larvae, Drosophila larvae, Mice | Mitohormesis | Significantly increased survival rates after stress exposure. | embopress.orgresearchgate.net |

| NAT transiently perturbs mitochondrial membrane potential. | Drosophila S2 cells | Mitochondrial function | Induces temporary mitochondrial depolarization. | embopress.orgmedchemexpress.com |

| NAT induces a low-level increase in mitochondrial ROS. | Drosophila S2 cells | ROS Signaling | Triggers a controlled burst of reactive oxygen species. | embopress.orgdoctaris.com |

| NAT activates the FoxO and Keap1 signaling pathways. | Drosophila S2 cells, Drosophila larvae | FoxO/Keap1 Signaling | Increases nuclear localization of FoxO and transcription of Keap1. | medchemexpress.comembopress.org |

| NAT enhances the expression of antioxidant enzyme genes. | Drosophila larvae | Antioxidant Response | Upregulates genes such as catalase, SOD1, and SOD2. | embopress.org |

| NAT treatment inhibits tumor growth in a mouse model. | Human colorectal cancer (HCT116) cells in nude mice | Keap1/Nrf2 Signaling | Decreased tumor volume and increased FoxO/Keap1 expression in tumor tissue. | medchemexpress.comembopress.org |

Generation and Regulation of Reactive Oxygen Species (ROS)

There is currently no specific research data available that details the role of 3-acetyl-L-tyrosine in the generation or regulation of Reactive Oxygen Species (ROS). While derivatives of L-tyrosine, in general, have been investigated for their radical scavenging properties, the specific impact of 3-acetyl-L-tyrosine on cellular ROS homeostasis has not been elucidated in the reviewed literature. academie-sciences.fr

Activation of Cellular Anti-Stress and Cytoprotective Pathways (e.g., FoxO and Keap1 Pathways)

Downstream Signaling Cascade Activation

Given the absence of information on the primary interactions of 3-acetyl-L-tyrosine with cellular stress pathways, there is consequently no information on the activation of any downstream signaling cascades. General statements from chemical suppliers suggest that amino acid derivatives may influence signal transduction, but provide no specific pathways for 3-acetyl-L-tyrosine.

Impact on Cellular Processes

The documented applications of 3-acetyl-L-tyrosine are primarily in the realm of chemical synthesis and biotechnology. It has been used as a tyrosine analogue for the selective, site-specific modification of proteins and peptides. researchgate.netacs.org For instance, it has been incorporated into peptides to study protein-RNA interactions. researchgate.net Furthermore, it serves as a ligand in the synthesis of organometallic complexes, which are used to create artificial metalloenzymes for catalysis research. researchgate.netresearchgate.net

Some very general statements suggest that derivatives of amino acids like 3-acetyl-L-tyrosine may possess antimicrobial and anticancer properties, and could potentially influence cellular communication and protein synthesis. academie-sciences.fr However, these are broad postulations for a class of molecules and are not supported by specific research findings for 3-acetyl-L-tyrosine.

Modulation of Cellular Proliferation and Growth

Derivatives of L-tyrosine have been investigated for their effects on cell proliferation, with some showing antiproliferative activities. academie-sciences.fr Specifically, N-fatty acyl-L-tyrosine derivatives have been noted for their inhibitory effects on cell proliferation. ias.ac.in While direct studies on 3-acetyl-L-tyrosine are limited, related compounds provide insight into potential mechanisms. For instance, N-acetyl-L-tyrosine (NALT), an isomer of 3-acetyl-L-tyrosine, has been shown to inhibit tumor growth. medchemexpress.com This effect is linked to the activation of the FoxO and Keap1 pathways, which can lead to the regulation of pathways that are both tumor-suppressive and involved in antioxidant defense. medchemexpress.com

Some research has focused on synthesizing L-tyrosine derivatives to act as agonists for receptors like PPARγ, which is involved in regulating cell growth and differentiation. nih.gov Furthermore, the structural similarity of tyrosine derivatives to intermediates in critical metabolic pathways suggests they could influence cell growth by interfering with these processes. For example, inhibitors of dihydroorotate (B8406146) dehydrogenase, an enzyme crucial for pyrimidine (B1678525) biosynthesis and thus cell proliferation, have been a focus of cancer research. researchgate.net

Table 1: Research Findings on Tyrosine Derivatives and Cellular Proliferation

| Compound/Derivative | Effect on Proliferation | Potential Mechanism of Action | Cell/System Studied |

| N-acetyl-L-tyrosine | Inhibition of tumor growth | Activation of FoxO and Keap1 pathways. medchemexpress.com | In vivo mouse model. medchemexpress.com |

| N-fatty acyl-L-tyrosine | Inhibition of cell proliferation | Not specified | Not specified |

| L-tyrosine-based PPARγ agonists | Modulation of cell growth and differentiation | Agonism of PPARγ receptor. nih.gov | Rodent model of Type 2 diabetes. nih.gov |

Regulation of Energy Metabolism Pathways

Acetylation is a key post-translational modification that influences numerous cellular functions, including metabolism. ontosight.ai The acetylation of proteins can alter their stability and activity, thereby regulating metabolic pathways. ontosight.ai N-acetyl-L-tyrosine has been identified as a regulator of energy metabolism. medchemexpress.com Its mechanism involves inducing a mild level of mitochondrial stress, which triggers a signaling cascade that can modulate metabolic processes. medchemexpress.com

In cases of hypertyrosinemia, high levels of L-tyrosine have been shown to disrupt mitochondrial energy metabolism by altering the activity of key enzymes in the Krebs cycle, such as citrate (B86180) synthase, succinate (B1194679) dehydrogenase, and isocitrate dehydrogenase. researchgate.net This suggests that derivatives like 3-acetyl-L-tyrosine could also interact with and modulate these central energy-producing pathways. The study of metabolic effects of various supplements has shown that amino acid metabolism, including pathways involving tyrosine, is significantly impacted, leading to changes in energy metabolism and the TCA cycle. rsc.org

Table 2: Effects of Tyrosine and its Derivatives on Energy Metabolism

| Compound | Pathway/Enzyme Affected | Observed Effect | System Studied |

| L-tyrosine (in excess) | Citrate Synthase, Succinate Dehydrogenase, Isocitrate Dehydrogenase | Decreased activity. researchgate.net | Rat brain hippocampus and cerebral cortex. researchgate.net |

| L-tyrosine (in excess) | α-ketoglutarate dehydrogenase | Increased activity. researchgate.net | Rat brain hippocampus. researchgate.net |

| N-acetyl-L-tyrosine | General Energy Metabolism | Regulation of metabolic processes. medchemexpress.com | Not specified |

Involvement in Cellular Adaptations to Environmental Stress

There is growing evidence that acetylated forms of tyrosine are involved in cellular responses to stress. N-acetyl-L-tyrosine has been identified as an endogenous factor that triggers mitohormesis, a process where low levels of mitochondrial stress induce a protective response against subsequent, more severe stress. hmdb.caembopress.orgnih.gov This compound's concentration increases in animals in response to heat stress. embopress.orgnih.gov

The mechanism involves N-acetyl-L-tyrosine transiently perturbing mitochondrial function, which leads to a slight increase in reactive oxygen species (ROS). embopress.org This small ROS signal activates cytoprotective pathways, such as the FoxO and Keap1 pathways, enhancing the expression of antioxidant enzymes and improving tolerance to stressors like heat. medchemexpress.comnih.gov In a study on Drosophila S2 cells, treatment with N-acetyl-L-tyrosine increased cellular survival after lethal heat stress, demonstrating its function as an inducer of stress acclimation at the cellular level. nih.gov In hereditary tyrosinemia type 1, the production of alternative tyrosine derivatives, including N-acetyltyrosine, is noted, and pathways related to oxidative stress, such as the NRF2-mediated response, are significantly activated. nih.gov

Table 3: Role of N-acetyl-L-tyrosine in Cellular Stress Adaptation

| Stressor | Organism/Cell Type | Role of N-acetyl-L-tyrosine (NAT) | Key Pathway Activated |

| Heat Stress | Insects and Mice | Concentration increases; pretreatment increases stress tolerance. embopress.orgnih.gov | Mitohormesis. embopress.org |

| Heat Stress | Drosophila S2 cells | Induces thermotolerance and increases cellular survival. nih.gov | FoxO-dependent gene expression. nih.gov |

| General Stress | Animals | Functions as an intrinsic triggering factor for mitohormesis. hmdb.caembopress.org | Keap1, FoxO. medchemexpress.com |

Analytical Methodologies for Tyrosine, 3 Acetyl in Biological Research

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical first step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest from complex biological matrices. The choice of method depends on the specific characteristics of the biological sample.

The extraction of 3-acetyl-L-tyrosine from various biological fluids requires specific protocols to ensure optimal recovery and purity.

Plasma and Serum : Protein precipitation (PPT) is a common and straightforward method for preparing plasma and serum samples. nih.gov This involves adding a solvent to the sample to denature and precipitate the abundant proteins. Commonly used solvents include acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and acetone. nih.govnih.gov For instance, a typical procedure involves adding a cold solvent like acetonitrile or methanol to the plasma or serum sample, followed by vortexing and centrifugation to pellet the precipitated proteins. nih.gov The resulting supernatant, containing the analyte, can then be collected for analysis. nih.gov Solid-phase extraction (SPE) may be employed as an additional cleanup step to further purify the sample by removing salts and other interferences. nih.govmdpi.com

Urine : Urine samples are generally less complex than plasma or serum due to lower protein content. Sample preparation often involves a simple dilution step, followed by filtration. chromsystems.com For more sensitive analyses or to remove interfering compounds, SPE is frequently used. nih.gov In some methods, the sample is acidified and applied to an SPE column, which is then washed before the analyte is eluted with a solvent mixture, such as methanol and trifluoroacetic acid (TFA). nih.gov

Dried Blood Spots (DBS) : DBS offers a minimally invasive sample collection method, particularly valuable in newborn screening. brieflands.com For analysis, a small disc is punched from the dried spot on the filter card. testcatalog.org The analytes are then extracted from the disc using a solvent, typically a methanol-based solution. nih.gov This technique has been successfully validated for the closely related compound N-acetyltyrosine (NAT), where NAT is extracted from DBS and analyzed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS). mdpi.comnih.gov The stability of amino acids on DBS cards under various temperature conditions makes it a robust collection method. nih.gov

Hemolymph : In research involving insects, hemolymph is the equivalent of blood. A method developed for extracting N-acetyltyrosine from the hemolymph of the armyworm Mythimna separata involves collecting the hemolymph on ice and centrifuging it. nih.gov The supernatant is then treated with cold acetonitrile to precipitate proteins. After further centrifugation, the resulting supernatant is concentrated by lyophilization before being redissolved for HPLC analysis. nih.gov

Table 1: Summary of Extraction Strategies for Tyrosine, 3-acetyl- and Related Analogs

| Biological Matrix | Extraction Technique | Key Steps | Reference |

|---|---|---|---|

| Plasma/Serum | Protein Precipitation (PPT) | Addition of cold acetonitrile or methanol, vortexing, centrifugation. | nih.gov, nih.gov |

| Solid-Phase Extraction (SPE) | Post-PPT cleanup to remove salts and other interferences. | nih.gov, mdpi.com | |

| Urine | Dilution & SPE | Dilution with buffer, application to SPE column, wash, and elution. | nih.gov, chromsystems.com |

| Dried Blood Spots (DBS) | Solvent Extraction | Punching a disc from the card, extraction with a methanol-based solvent. | mdpi.com, nih.gov, nih.gov |

| Hemolymph | PPT & Lyophilization | Centrifugation, addition of cold acetonitrile, concentration of supernatant via lyophilization. | nih.gov |

In biological systems, amino acids can be incorporated into proteins. To measure the total amount of 3-acetyl-L-tyrosine, including any that is protein-bound, a hydrolysis step is necessary to break the peptide bonds and liberate the amino acid.

There are two primary methods for protein hydrolysis:

Acid Hydrolysis : This is a well-established method that typically involves heating the sample with 6 M hydrochloric acid (HCl) at temperatures around 110°C for 18 to 24 hours in an oxygen-free environment. researchgate.netcanada.ca While effective at cleaving peptide bonds, these harsh conditions can sometimes lead to the degradation of certain amino acids.

Enzymatic Hydrolysis : This method uses one or more proteolytic enzymes (proteases) to digest the protein under milder pH and temperature conditions. researchgate.netcanada.ca This approach is gentler and less likely to degrade sensitive amino acids. An assay for the related compound 3-nitrotyrosine (B3424624) employs enzymatic hydrolysis to release the protein-bound form before analysis. pnas.org This suggests a similar approach could be effective for 3-acetyl-L-tyrosine.

The choice between acid and enzymatic hydrolysis depends on the specific research question and the stability of 3-acetyl-L-tyrosine under the chosen conditions.

Chromatographic Separation Techniques

Chromatography is essential for separating 3-acetyl-L-tyrosine from other amino acids and potentially interfering compounds in the biological extract prior to detection.

HPLC is a widely used technique for the analysis of amino acids. For 3-acetyl-L-tyrosine and its analogs, reversed-phase HPLC (RP-HPLC) is the most common approach.

Columns : C18 columns are frequently used, providing a nonpolar stationary phase that separates compounds based on their hydrophobicity. nih.govpnas.org

Mobile Phases : The mobile phase typically consists of a mixture of an aqueous solvent (like deionized water) and an organic modifier (like acetonitrile or methanol). rsc.org To improve peak shape and resolution, additives such as formic acid (FA) or trifluoroacetic acid (TFA) are often included in the mobile phase. nih.govpnas.org

Elution : A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate a wide range of compounds with different polarities within a reasonable timeframe. pnas.orgrsc.org

For example, an HPLC method for 3-nitrotyrosine used a C18 column with a gradient of methanol in a phosphoric acid buffer. pnas.org Another method for N-acetyltyrosine in hemolymph utilized three sequential HPLC runs with different C18 and other columns to achieve high purity. nih.gov

UHPLC, also known as UPLC, is an evolution of HPLC that uses columns with smaller particle sizes (typically under 2 µm). measurlabs.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. measurlabs.comresearchgate.net

The principles of separation in UHPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. measurlabs.com UHPLC systems are frequently coupled with mass spectrometry (UHPLC-MS/MS) for the highly sensitive and specific quantification of analytes like amino acids in complex matrices. frontiersin.orgmdpi.com Methods for analyzing amino acids in dried blood spots and various food matrices have demonstrated the power of UHPLC for achieving rapid and reliable results. nih.govfrontiersin.org A metabonomics study used a UHPLC system coupled to a time-of-flight mass spectrometer (UPLC-Q-TOF-MS) to analyze metabolites, showcasing the technique's capability in handling complex biological samples. biocrick.com

Spectrometric and Mass Spectrometric Detection Methods

Following chromatographic separation, a sensitive and specific detector is required for the accurate quantification of 3-acetyl-L-tyrosine.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for amino acid analysis due to its high sensitivity and specificity. creative-proteomics.com

Mass Spectrometry (MS) : MS detectors identify compounds by measuring their mass-to-charge ratio (m/z). When coupled with HPLC or UHPLC, it provides definitive identification of the analyte eluting from the column.

Tandem Mass Spectrometry (MS/MS) : For even greater specificity and quantitative accuracy, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, a specific ion (the precursor ion) corresponding to the mass of the target analyte is selected, fragmented, and then one or more specific fragment ions (product ions) are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and significantly reduces background noise, allowing for precise quantification even at very low concentrations. nih.govfrontiersin.org

An assay for N-acetyltyrosine in dried blood spots for newborn screening utilized flow injection analysis-tandem mass spectrometry (FIA-MS/MS). nih.gov Similarly, a UHPLC-MS/MS method was developed for the simultaneous quantification of 18 amino acids in meat, demonstrating the platform's robustness. frontiersin.org The development of such methods requires optimizing MS parameters, including the selection of precursor and product ion transitions for each analyte. nih.gov While UV detection is possible for tyrosine-containing compounds, mass spectrometry offers far superior sensitivity and selectivity for analysis in complex biological samples. pnas.org

Table 2: Overview of Chromatographic and Detection Methodologies

| Technique | Column Type | Typical Mobile Phase | Detection Method | Key Advantages | Reference |

|---|---|---|---|---|---|

| HPLC | C18 Reversed-Phase | Water/Acetonitrile or Methanol with Formic or Trifluoroacetic Acid | UV, MS | Robust and widely available. | nih.gov, pnas.org |

| UHPLC | Sub-2µm C18 | Similar to HPLC | MS, MS/MS | High speed, superior resolution, and sensitivity. | biocrick.com, nih.gov, frontiersin.org |

| LC-MS/MS | C18 (HPLC or UHPLC) | Similar to HPLC | Triple Quadrupole (QQQ) MS in MRM mode | Unmatched specificity and sensitivity for quantification in complex matrices. | nih.gov, nih.gov, nih.gov |

Electrochemical Detection (ECD)

Electrochemical detection offers a sensitive method for analyzing electroactive compounds. While direct electrochemical detection methods for 3-acetyl-L-tyrosine are not extensively documented in primary literature, methodologies for closely related compounds demonstrate the potential of this technique.

The core principle of ECD relies on the oxidation or reduction of a target analyte at an electrode surface at a specific potential. The phenolic hydroxyl group in the tyrosine moiety of 3-acetyl-L-tyrosine is susceptible to oxidation, forming the basis for its electrochemical activity. universiteitleiden.nl

Research has demonstrated the use of a tyrosinase biosensor for the amperometric detection of a derivative, N-acetyl-l-tyrosine ethyl ester monohydrate (N-Ac-Tyr-OEt), at a potential of -0.2V. nih.gov In this system, the biosensor measures the product released from an enzymatic reaction. nih.gov Another approach involves high-performance liquid chromatography (HPLC) coupled with ECD for the detection of N-acetyl-3-aminotyrosine (AcATyr), a reduced derivative of 3-nitrotyrosine. nih.gov In that method, a dual-electrode analytical cell was used with potentials set to +0.00 V and +0.07 V for detection. nih.gov While these methods are not directly for 3-acetyl-L-tyrosine, they establish the feasibility of using ECD for N-acetylated tyrosine derivatives, suggesting that a similar approach could be optimized for 3-acetyl-L-tyrosine itself.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the definitive identification and quantification of 3-acetyl-L-tyrosine in complex biological samples. embopress.orgnih.govacs.org This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, a biological sample, such as plasma or an extract from a dried blood spot (DBS), undergoes sample preparation, often involving protein precipitation with agents like sulfosalicylic acid or acetonitrile. researchgate.netrestek.com The clarified supernatant is then injected into an LC system. Separation is commonly achieved using reversed-phase (RP) columns, such as a C18 column, or through hydrophilic-interaction chromatography (HILIC) for polar compounds. restek.comresearchgate.netmdpi.com

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, and detected by a tandem mass spectrometer. Quantification is performed using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation. For 3-acetyl-L-tyrosine, a common transition monitored is from the precursor ion with a mass-to-charge ratio (m/z) of 224.1 to a product ion of m/z 136.1. nih.govresearchgate.net Another study tentatively identified N-acetyl-tyrosine in negative ion mode with a precursor ion [M-H]⁻ at m/z 222.0772, which fragmented to a primary product ion of m/z 179.9, corresponding to the loss of the acetyl group. mdpi.com

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique used for the rapid quantification of analytes in large numbers of samples, most notably in newborn screening programs. nih.govnih.govacs.org This method omits the time-consuming chromatographic separation step, injecting the sample extract directly into the mass spectrometer's ion source. nih.govlcms.cz

FIA-MS/MS has been successfully developed and validated for the detection of 3-acetyl-L-tyrosine (NAT) from dried blood spots (DBS) as a specific biomarker for parenteral nutrition (PN) administration in neonates. nih.govnih.govresearchgate.net The absence of NAT in newborns not receiving PN and its presence in those who are makes it a valuable tool for identifying sample misannotations and reducing false-positive results for other metabolic disorders. nih.govacs.org The analysis is multiplexed with other newborn screening biomarkers, allowing for efficient screening from a single sample. nih.govnih.gov The same mass transition (m/z 224.1 → 136.1) used in LC-MS/MS is employed for quantification in the FIA-MS/MS method. nih.govresearchgate.net

Quantitative Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure the reliability and accuracy of the generated data. For 3-acetyl-L-tyrosine, methods have been validated according to established guidelines, assessing key performance characteristics. nih.govresearchgate.netakjournals.com

Sensitivity, Linearity, and Detection Limits

Method sensitivity is defined by the limit of detection (LOD) and the limit of quantification (LOQ). For a FIA-MS/MS assay for 3-acetyl-L-tyrosine in dried blood spots, the estimated LOD and LOQ were determined to be sufficient for its application in newborn screening. nih.govmdpi.com In a separate study using capillary electrophoresis with UV detection, the LOD and LOQ for N-acetyl-L-tyrosine were found to be approximately 10 times lower than those for N-acetylcysteine due to its stronger UV response. akjournals.com

Linearity demonstrates that the method's response is proportional to the analyte concentration over a specific range. A FIA-MS/MS method for 3-acetyl-L-tyrosine showed excellent linearity with a coefficient of determination (R²) of 0.99 when analyzing whole blood samples enriched with the compound. nih.govresearchgate.net Similarly, a UPLC-MS/MS method for various metabolites, including N-acetylated amino acids, reported coefficients of determination between 0.9991 and 0.9996. researchgate.net

| Method | Parameter | Value | Reference |

|---|---|---|---|

| FIA-MS/MS | Linearity (R²) | 0.99 | nih.govresearchgate.net |

| Precision (%RSD) | ≤ 16% | nih.govresearchgate.net | |

| UPLC-MS/MS | Linearity (R²) | 0.9991–0.9996 | researchgate.net |

| Recovery | 85.19–110.25% | researchgate.net | |

| Capillary Electrophoresis (CE) | LOD | Lower than for N-acetylcysteine | akjournals.com |

| LOQ | Lower than for N-acetylcysteine | akjournals.com |

Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. Reproducibility is the ability of a method to yield consistent results under varied conditions (e.g., different days, analysts, or equipment).

For the FIA-MS/MS newborn screening assay, precision was evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate over 20 separate days. nih.gov The results showed a precision of ≤ 16%, demonstrating good intra- and inter-day precision and thus, high reproducibility. nih.govresearchgate.net A UPLC-MS/MS method reported satisfactory inter- and intraday precision and accuracy, with relative standard deviations for precision at ≤9.01%. researchgate.netzivak.com Similarly, a capillary electrophoresis method was validated for precision and intermediate precision, confirming its accuracy and reproducibility across different instruments. akjournals.comicm.edu.pl

Assessment of Matrix Effects and Interferences

Matrix effects are a significant challenge in mass spectrometry-based bioanalysis, where co-eluting components from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govchromatographyonline.comwaters.com

A critical finding in the analysis of 3-acetyl-L-tyrosine by FIA-MS/MS was the discovery of an interference in the m/z 224.1 > 136.1 transition when using a triple quadrupole mass spectrometer. nih.gov Initial analyses suggested the presence of 3-acetyl-L-tyrosine in all newborn samples, which was unexpected. nih.gov Further investigation using high-resolution mass spectrometry (HRMS) revealed that the signal in samples from infants not receiving parenteral nutrition was from an interfering compound, and true 3-acetyl-L-tyrosine was only present in the expected samples. nih.govresearchgate.net This highlights the importance of using high-resolution instrumentation or thorough chromatographic separation to avoid such interferences.

To compensate for matrix effects and variations during sample preparation and analysis, the use of a stable isotope-labeled internal standard (IS) is the preferred approach. restek.com For instance, N-acetyltyrosine-d3 can be used as an internal standard for the quantification of 3-acetyl-L-tyrosine. restek.com This ensures that any signal suppression or enhancement affecting the analyte will similarly affect the internal standard, allowing for an accurate ratio-based calculation.

Application in Biomarker Discovery and Validation (e.g., for nutritional status)

The identification and validation of biomarkers are crucial for diagnosing, staging, and monitoring disease progression, as well as for assessing responses to therapeutic interventions. nih.gov Metabolomics, the comprehensive analysis of low molecular weight metabolites, has become a powerful tool in biomarker discovery. researchgate.net In the context of nutritional status, biomarkers can be objective indicators of the intake or metabolism of dietary components. measurement-toolkit.org

While research into a broad spectrum of amino acids and their derivatives as biomarkers is ongoing, the specific application of 3-acetyl-tyrosine as a direct biomarker for general nutritional status is not extensively documented in current literature. However, a related compound, N-acetyltyrosine (NAT), has been identified as a valuable biomarker for monitoring parenteral nutrition (PN) in newborns. mdpi.comnih.gov NAT is a water-soluble analog of tyrosine used in PN solutions to enhance tyrosine bioavailability. mdpi.comnih.gov Its presence in dried blood spot samples can indicate that a neonate has been administered PN, which is critical for the accurate interpretation of newborn screening tests, as PN can elevate levels of certain amino acids, potentially leading to false-positive results. mdpi.comnih.gov

The validation of NAT as a biomarker for PN administration involved the use of flow injection analysis-tandem mass spectrometry (FIA-MS/MS). mdpi.com Studies have shown a strong correlation between NAT levels and other amino acids present in PN solutions, such as arginine, leucine, and phenylalanine. mdpi.com This demonstrates the principle of using a modified amino acid as a specific indicator of a nutritional intervention.

While not directly 3-acetyl-tyrosine, the study of other modified amino acids provides a framework for how it could potentially be explored as a biomarker. For instance, 3-methylhistidine, formed by the post-translational modification of actin and myosin, is used as a marker for muscle protein degradation, which can be influenced by nutritional status. bevital.no Similarly, changes in the concentrations of various amino acids and their metabolites are known to be associated with different health conditions and dietary intakes. nih.govoup.com

The process of biomarker discovery and validation is a rigorous one, requiring consistent and statistically significant changes in the biomarker's levels in response to a specific condition or intervention. bio-rad.com Future research could investigate whether 3-acetyl-tyrosine levels in biological fluids are altered in response to specific dietary patterns or nutritional deficiencies, potentially establishing it as a novel biomarker.

Table 1: Research Findings on N-acetyltyrosine (NAT) as a Biomarker for Parenteral Nutrition

| Finding | Analytical Method | Key Correlation | Significance | Reference |

| NAT is a blood-based biomarker for PN administration in newborn screening. | Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) | NAT levels are positively correlated with amino acids in PN solutions (e.g., arginine, leucine, methionine, phenylalanine, valine). | Helps to identify misannotated newborn screening samples, reducing false-positive results for metabolic disorders. | mdpi.comnih.gov |

| NAT was stable in dried blood spot validation materials and did not hydrolyze to tyrosine. | FIA-MS/MS | The response of NAT was linear across enriched concentrations. | Demonstrates the reliability and stability of NAT as a biomarker for analytical purposes. | researchgate.net |

Comparison with Antibody-Based Assays for Tyrosine Modifications

The detection and quantification of post-translational modifications (PTMs) of tyrosine, including acetylation, nitration, phosphorylation, and sulfation, are critical for understanding cellular processes and disease pathogenesis. aston.ac.ukresearchgate.netsigmaaldrich.com The two primary analytical approaches for this are mass spectrometry (MS)-based methods and antibody-based assays (immunoassays). researchgate.netcytoskeleton.com

Mass Spectrometry-Based Methods

Mass spectrometry has emerged as a powerful and versatile tool for the analysis of PTMs. cytoskeleton.com It offers high specificity and the ability to identify the exact location of the modification on a protein. nih.govacs.org Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the simultaneous quantification of multiple modified tyrosines in biological samples such as urine. nih.gov

Advantages of MS-based methods include:

High Specificity: MS can precisely identify the chemical nature of the modification and its location on the amino acid sequence. nih.govacs.org

Multiplexing Capability: It allows for the simultaneous analysis of numerous modified proteins and peptides in a single run. nih.govcytoskeleton.com

Unbiased Discovery: MS can be used in an untargeted manner to discover novel PTMs without prior knowledge of their existence. cytoskeleton.com

However, MS-based approaches also have limitations:

Sample Preparation: Extensive sample preparation, including protein digestion and enrichment of modified peptides, is often necessary, which can be time-consuming. sigmaaldrich.comcytoskeleton.com

Low Abundance: Detecting low-abundance PTMs can be challenging and may require specific enrichment strategies. cytoskeleton.comcytoskeleton.com

Labile Modifications: Some PTMs, like sulfation, can be unstable and decompose during MS analysis, potentially leading to false-negative results. mdpi.com

Antibody-Based Assays

Antibody-based assays, such as ELISA and Western blotting, utilize antibodies that specifically recognize a particular PTM. researchgate.netmdpi.com These methods are widely used due to their accessibility and potential for high-throughput screening. mdpi.com

Advantages of antibody-based assays include:

High Sensitivity: Immunoassays can be highly sensitive in detecting specific modifications.

High Throughput: ELISA, in particular, is well-suited for screening a large number of samples. mdpi.com

Ease of Use: These techniques are generally well-established and less technically demanding than MS. thermofisher.com

Disadvantages of antibody-based assays include:

Cross-Reactivity: Antibodies may cross-react with other similar modifications or related protein sequences, leading to a lack of specificity.

Context-Dependence: The antibody's ability to bind can be influenced by the surrounding amino acid sequence, potentially preventing detection of the modification in certain protein contexts. mdpi.com

Limited Scope: A specific antibody is required for each type of modification, making the discovery of new PTMs impossible with this method. cytoskeleton.com While they can confirm the presence of a modification, they often cannot provide information on the exact location within the protein. aston.ac.ukresearchgate.net

Direct Comparison

While both methods have their place in biological research, MS-based techniques are generally considered more specific and informative for the detailed characterization of tyrosine modifications. aston.ac.ukresearchgate.net Antibody-based assays are valuable for high-throughput screening and validation once a specific modification has been identified. mdpi.com For the analysis of 3-acetyl-tyrosine, an MS-based approach would be superior for unambiguously identifying and quantifying this specific modification, whereas an antibody-based assay would require the development of a highly specific antibody that does not cross-react with other acetylated residues or similar structures.

Table 2: Comparison of Analytical Methodologies for Tyrosine Modifications

| Feature | Mass Spectrometry (MS)-Based Methods | Antibody-Based Assays (e.g., ELISA, Western Blot) |

| Specificity | High; can identify the exact modification and its location. nih.govacs.org | Variable; potential for cross-reactivity and sequence context dependency. mdpi.com |

| Scope | Broad; can be used for both targeted and untargeted (discovery) analysis. cytoskeleton.com | Narrow; requires a specific antibody for each modification. |

| Throughput | Moderate to high, depending on the platform. | High, especially for ELISA. mdpi.com |

| Sensitivity | Good, but can be challenging for low-abundance modifications without enrichment. cytoskeleton.comcytoskeleton.com | Can be very high. |

| Quantitative Ability | Good, especially with isotopic labeling. nih.gov | Semi-quantitative (Western blot) to quantitative (ELISA). |

| Major Advantage | Provides detailed structural information and is suitable for discovery proteomics. cytoskeleton.com | High-throughput capability and ease of use for routine detection. mdpi.com |

| Major Limitation | Complex workflow and potential for labile PTMs to be lost. cytoskeleton.commdpi.com | Cannot pinpoint the exact modification site and is susceptible to antibody non-specificity. aston.ac.ukresearchgate.net |

Computational and Structural Biology Studies of Tyrosine, 3 Acetyl

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful "in silico" techniques to explore the structural and dynamic properties of 3-acetyl-L-tyrosine and its interactions with biological macromolecules. These methods provide insights that are often difficult to obtain through experimental means alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies focusing solely on 3-acetyl-L-tyrosine as a primary ligand are not extensively detailed in the retrieved results, its application is often as a component of a larger molecule or as a modified residue within a protein. For instance, derivatives of 3-acetyl-L-tyrosine have been synthesized to create ligands for metal complexes, which are then studied for their catalytic activity. researchgate.net

In the context of artificial metalloenzymes, 3-acetyl-L-tyrosine offers an ideal framework for creating pro-templates capable of metal uptake. niscpr.res.inacs.org These systems are designed by linking 3-acetyl-L-tyrosine with other molecules, such as the mono Schiff base of acetylacetone (B45752) and ethylenediamine, to form specific ligand dispositions. niscpr.res.inacs.org The resulting metal-binding sites within protein scaffolds can be analyzed using computational methods like docking to understand how substrates interact with the catalytic center. researchgate.net For example, docking has been used to study how short-chain multihalogenated alkanes fit into the active site of designed metalloenzymes, where the substrate's halides interact with both the metal and stabilizing residues. researchgate.net Such approaches are crucial for optimizing the design of artificial enzymes for specific reactions.

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. This approach has been mentioned in the context of elucidating the catalytic mechanisms of enzymes that recognize and incorporate non-canonical amino acids like 3-acetyl-L-tyrosine. gceconferences.org MD simulations, coupled with binding free energy calculations, can reveal how specific enzyme variants achieve enhanced recognition of these unnatural substrates. gceconferences.org

Furthermore, MD simulations are valuable for assessing the conformational stability of peptides and proteins containing modified residues. researchgate.net When designing new peptide structures, computer modeling and simulations are used to predict their stability and helical content. acs.org While direct MD simulation data for free 3-acetyl-L-tyrosine was not found, its incorporation into peptides and subsequent simulation would likely focus on how the acetylated phenyl ring affects local conformation, flexibility, and interactions with neighboring residues or solvent molecules. The stability of such modified peptides is critical for their function, for example, as inhibitors of protein-protein interactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of substances with their biological activity. The goal is to develop a model that can predict the activity of new or untested compounds. While a specific QSAR model focused on 3-acetyl-L-tyrosine was not identified in the search results, the principles of QSAR are relevant to its application. For example, in the development of artificial metalloenzymes, structure-activity relationship studies are performed to optimize ligand design for improved catalytic performance, such as enantioselectivity in chemical reactions. researchgate.net

In a broader context, QSAR modeling has been applied to groups of chemicals that include related amino acid derivatives. For instance, the Canadian government's screening assessments of various substances have utilized QSAR models to predict properties and potential hazards, although these models are general and not specific to 3-acetyl-L-tyrosine. canada.ca A study on soybean genetics identified a gene for a putative 3-acetyl-tyrosine synthetase, linking it to agronomic traits. researchgate.net While not a direct QSAR study of the compound itself, this highlights the biological activities that could be modeled using such computational approaches in the future.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic properties of molecules, which govern their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on isolated 3-acetyl-L-tyrosine were not prominently featured in the search results, DFT calculations are a standard tool for characterizing related systems, such as metal complexes derived from it. For example, DFT calculations have been used to estimate the energy of interactions in complexes and have been supported by Natural Bond Orbital (NBO) analysis and molecular electrostatic potential surface (MEPS) analysis. researchgate.net

The electronic properties of Schiff base complexes, which can be synthesized from 3-acetyl-L-tyrosine, have been investigated using DFT. researchgate.net These calculations help in understanding the structure-function relationships that are key to the design and application of these complexes in areas like catalysis. researchgate.net The electronic structure dictates the reactivity of the acetyl group, which is crucial for its use in bioorthogonal chemistry, where it reacts specifically with complementary probes. google.com

| Property | Description | Relevance to 3-acetyl-L-tyrosine |

| Electronic Structure | The arrangement of electrons in an atom or molecule. | Determines the molecule's reactivity, particularly the electrophilicity/nucleophilicity of the acetyl group and the aromatic ring. |

| Reactivity Descriptors | Calculated values (e.g., chemical potential, hardness) that predict how a molecule will react. | Can predict the site-selectivity of reactions involving the acetyl group or other parts of the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding predictions of intermolecular interactions. |

This table represents typical applications of DFT to a molecule like 3-acetyl-L-tyrosine, based on general principles and studies of related compounds.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of quantum chemical studies. The energy and localization of these orbitals are fundamental to understanding a molecule's chemical reactivity and its electronic transitions.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

While specific calculated values for the HOMO-LUMO gap and dipole moment of 3-acetyl-L-tyrosine were not found in the search results, these properties are routinely calculated in quantum chemical studies of related organic molecules and metal complexes. researchgate.net Such analyses would be essential for a complete computational characterization of the compound.

| Computational Property | Theoretical Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Indicates the ability to donate an electron; related to nucleophilicity. |

| LUMO Energy | - | Indicates the ability to accept an electron; related to electrophilicity. |

| HOMO-LUMO Gap | - | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | - | Measures molecular polarity; influences solubility and intermolecular forces. |

Structure-Based Design and Virtual Screening Methodologies

Structure-based design and virtual screening are powerful computational techniques used to identify and optimize potential drug candidates by leveraging the three-dimensional structure of a biological target. In the context of "Tyrosine, 3-acetyl-," these methodologies would theoretically be applied to design or discover molecules that can specifically interact with enzymes for which 3-acetyl-L-tyrosine acts as a substrate, inhibitor, or modulator.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a protein target. mdpi.com This process can be either structure-based, where the 3D structure of the target is known, or ligand-based, where the properties of known active molecules are used to find similar compounds. mdpi.com For "Tyrosine, 3-acetyl-," a structure-based approach would involve docking simulations to predict how well different molecules from a virtual library fit into the active site of a relevant enzyme. mdpi.comrsc.org The scoring functions used in these simulations estimate the binding affinity, helping to rank and prioritize candidates for further experimental testing. rsc.orgmdpi.com This approach has been successfully used to identify inhibitors for various enzymes, including tyrosinases. mdpi.comnih.gov

Structure-based design, on the other hand, is an iterative process that uses structural information to guide the design of new compounds or the modification of existing ones to improve their binding affinity and selectivity. nih.govacs.org If "Tyrosine, 3-acetyl-" were identified as a hit from a virtual screen, its binding mode to the target enzyme would be analyzed in detail. This information would then be used to propose chemical modifications to the "Tyrosine, 3-acetyl-" scaffold to enhance its interactions with the protein, for example, by forming additional hydrogen bonds or hydrophobic contacts. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. usf.edu

Elucidation of Enzymatic Catalysis Mechanisms at an Atomic Level

Understanding the precise mechanism of how an enzyme catalyzes a reaction involving "Tyrosine, 3-acetyl-" at the atomic level is crucial for designing effective inhibitors or modulators. Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, are instrumental in elucidating these complex processes. These methods allow researchers to model the chemical reactions within the enzyme's active site, providing insights into the transition states and reaction pathways that are often difficult to capture experimentally.

Enzymatic catalysis can involve several mechanisms, including acid-base catalysis, covalent catalysis, and metal ion catalysis. slideshare.netoup.comwou.edu For instance, if "Tyrosine, 3-acetyl-" were a substrate for a hydrolase, computational studies could model how active site residues, such as a catalytic triad (B1167595) (e.g., Ser-His-Asp), facilitate the cleavage of a bond through nucleophilic attack and the stabilization of a tetrahedral intermediate. wou.edu The formation of radical species during catalysis, as seen in some enzymes that utilize tyrosine residues, can also be investigated using computational approaches. annualreviews.orgnih.gov

Prediction of Interaction Sites and Binding Affinities

A key aspect of computational biology is the ability to predict where a molecule like "Tyrosine, 3-acetyl-" will bind to a protein and with what affinity. This is fundamental for understanding its biological function and for designing new therapeutic agents.

Interaction Site Prediction: Various computational tools and algorithms are available to identify potential binding pockets on the surface of a protein. These methods often analyze the protein's geometry and physicochemical properties to locate cavities and grooves that are suitable for ligand binding. For example, software like SiteMap can assess the druggability of a binding site based on factors like size, enclosure, and hydrophobicity. scispace.com Once a potential binding site is identified, molecular docking simulations can be used to predict the preferred orientation of "Tyrosine, 3-acetyl-" within that site. rsc.org

Binding Affinity Prediction: Accurately predicting the binding affinity between a ligand and a protein is a significant challenge in computational chemistry. Several methods are employed, ranging from relatively fast and simple scoring functions used in molecular docking to more computationally intensive and accurate techniques like free energy calculations.

Advanced Research Perspectives and Future Directions

Comprehensive Mapping of Tyrosine, 3-acetyl- Proteome (Acetylome)

A comprehensive mapping of a "Tyrosine, 3-acetyl- proteome," which would involve identifying all proteins that are post-translationally modified by acetylation at the 3-position of tyrosine residues, has not been reported in scientific literature. Post-translational modifications (PTMs) are critical for regulating protein function and cellular processes thermofisher.comwikipedia.orgnih.gov. While proteomic techniques for identifying PTMs, such as those involving mass spectrometry and antibody-based enrichment, are well-established for modifications like lysine (B10760008) acetylation and tyrosine phosphorylation, their application to 3-acetyltyrosine is not documented nih.gov.

Some studies have identified protein acetylation on tyrosine residues in a broader sense. For example, an investigation into the proteome of Mycobacterium tuberculosis noted the presence of "Acetyl (Tyrosine)" but did not provide specifics on the isomeric form or the exact modification sites uio.no. Similarly, N-acetylated amino acids like N-acetyltyrosine have been detected in biological fluids such as cerebrospinal fluid, but this relates to the free metabolite, not its incorporation as a PTM nih.gov. The concept of a 3-acetyltyrosine "acetylome" remains theoretical and awaits discovery through targeted and sensitive proteomic analyses.

Unraveling Specific Cellular Receptors or Transporters for Tyrosine, 3-acetyl-

There is currently no scientific evidence for the existence of specific cellular receptors or transporters for Tyrosine, 3-acetyl-. The mechanisms by which this specific molecule might be recognized by or transported across cell membranes are unknown.